D-arabino-Hexonic acid, 3-deoxy-5,6-O-(1-methylethylidene)-, |A-lactone
Overview
Description
The compound of interest, "D-arabino-Hexonic acid, 3-deoxy-5,6-O-(1-methylethylidene)-, |A-lactone," is a derivative of hexonic acid, which is a six-carbon sugar acid. The structure indicates that it is a lactone, which is a cyclic ester, and it has been modified with a 1-methylethylidene group on the 5 and 6 positions of the sugar ring. This compound is related to various hexose derivatives that have been studied for their chemical properties and synthetic applications.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the preparation of 3-deoxy-D-arabino-hexono-1,5-lactone from D-glucono-1,5-lactone involves acetylation and treatment with triethylamine, followed by hydrogenation to yield the desired lactone in almost quantitative yield . Another study describes the synthesis of 3-deoxy-D-arabino-hexose from D-glucono-1,5-lactone through a four-step process, which includes reduction and debenzoylation steps . These methods highlight the potential synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray crystallography has been used to determine the structure of similar sugar derivatives, such as 1-deoxy-D-arabinitol, which forms hydrogen-bonded chains in its crystal structure . Another study on 2,3-dideoxy-4-thio-D-arabino-heptonic acid 1,4-lactone has determined the absolute configuration of the chiral centers in the molecule . These findings provide insights into the molecular structure and stereochemistry of hexose derivatives, which are crucial for understanding the properties and reactivity of "this compound."
Chemical Reactions Analysis
The reactivity of hexose derivatives has been explored in various chemical reactions. For example, the thermal degradation of 2-deoxy-D-arabino-hexonic acid leads to lactonization and decomposition, producing a range of products including furanone and acetic acid . Diazo derivatives of sugars have been synthesized and subjected to photolysis and thermolysis, yielding different products depending on the reaction conditions . These studies demonstrate the diverse reactivity of hexose lactones under different conditions, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of hexose derivatives are influenced by their molecular structure. For instance, the crystalline structure of 1-deoxy-D-arabinitol is characterized by its hydrogen-bonding pattern . The thermal stability of hexose lactones, as well as their degradation products, has been studied, providing information on their stability and decomposition pathways . Additionally, the synthesis of crystalline furanose derivatives of 3-deoxy-D-arabino-hexose has allowed for conformational studies using NMR spectroscopy, which sheds light on the spatial arrangement of atoms in these molecules .
Scientific Research Applications
Thermal Stability and Decomposition
- D-arabino-Hexonic acid derivatives, specifically 3-deoxy-D-ribo-hexono-1,4-lactone, demonstrate notable thermal stability. The lactone form undergoes decomposition through dehydration, decarboxylation, and fission processes, yielding various compounds including water, carbon dioxide, carbon monoxide, and acetic acid (Shafizadeh & Lai, 1975).
Synthesis and Derivative Formation
- Efficient methods for the synthesis of D-arabino-hexono-1,5-lactone derivatives have been developed. These methods involve acetylation and subsequent treatments, yielding various lactones and acids. This includes the synthesis of 3-deoxy-5,6-O-isopropylidene-2-O-methanesulfonyl-D-arabino-hexono-1,4-lactone, useful for producing other chemical compounds (Pedersen, 1999).
Role in Carbohydrate Chemistry
- Derivatives of D-arabino-Hexonic acid play a crucial role in carbohydrate chemistry, especially in the synthesis and analysis of oligosaccharides. For instance, they are used in the preparation and analysis of oligosaccharides containing 2-deoxy-alpha-D-arabino-hexosyl residues, providing insights into carbohydrate structures and interactions (Mischnick, Evers, & Thiem, 1994).
Contribution to Maillard Reaction Studies
- In Maillard reaction studies, D-arabino-hexonic acid derivatives contribute to understanding the formation of nonvolatile oxidation products of glucose. These studies reveal the transformation of glucose into various acids and lactones, helping to elucidate the complex processes involved in the Maillard reaction (Haffenden & Yaylayan, 2008).
Implications in Biomass Conversion
- These compounds are also relevant in biomass conversion research. Their formation during hydrothermolysis of carbohydrates suggests a role in the decarboxylation processes, contributing to the understanding of biomass conversion mechanisms (Luijkx, van Rantwijk, van Bekkum, & Antal, 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-9(2)12-4-7(14-9)6-3-5(10)8(11)13-6/h5-7,10H,3-4H2,1-2H3/t5-,6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPINRHSIWSYDU-LYFYHCNISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CC(C(=O)O2)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2C[C@@H](C(=O)O2)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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